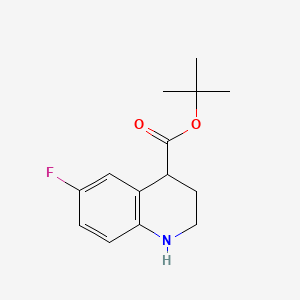

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

Description

Properties

Molecular Formula |

C14H18FNO2 |

|---|---|

Molecular Weight |

251.30 g/mol |

IUPAC Name |

tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate |

InChI |

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3 |

InChI Key |

DOGKLKHPMHABBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Construction of the Tetrahydroquinoline Skeleton

Method A: Reductive Cyclization of N-Substituted Aniline Derivatives

- Starting materials: N-alkylated aniline derivatives bearing appropriate side chains.

- Procedure: Condensation with aldehydes or ketones followed by catalytic hydrogenation or reduction to induce intramolecular cyclization, forming the tetrahydroquinoline core.

- Reaction conditions: Typically performed under hydrogen atmosphere with Pd/C or Raney Ni catalysts at elevated pressures and temperatures.

Method B: Pictet–Spengler Reaction

- Starting materials: β-Amino alcohols or aminoalkylphenols.

- Procedure: Condensation with aldehydes or ketones under acidic conditions, followed by cyclization.

- Advantages: High regioselectivity and functional group tolerance.

Incorporation of the tert-Butyl Carboxylate Group

The tert-butyl ester protecting group is introduced via carboxylation of the heterocyclic intermediates with tert-butyl chloroformate or di-tert-butyl dicarbonate ((Boc)₂O).

Typical Procedure

- Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), catalytic base (e.g., DMAP).

- Conditions: Usually performed in dichloromethane (DCM) at room temperature or slightly elevated temperatures.

- Outcome: Selective formation of the tert-butyl ester at the carboxylic acid or carboxylate position.

Synthetic Route Summary

Based on the literature, the synthesis of Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can be summarized as follows:

Preparation of the tetrahydroquinoline core:

- Condensation of suitable aniline derivatives with aldehydes or ketones under acid catalysis.

- Intramolecular cyclization via Pictet–Spengler or reductive cyclization.

Introduction of fluorine at the 6-position:

- Regioselective electrophilic fluorination using NFSI or Selectfluor.

- Optimization of conditions to favor fluorination at the desired position.

Protection of the carboxylate group:

- Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of DMAP.

- Formation of the tert-butyl ester protecting group.

Purification and characterization:

- Purification through column chromatography.

- Confirmation via NMR, IR, and HRMS.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Aldehyde + Aniline derivative | Ethanol or DCM | Reflux | 12-24 h | 70-85 | Intramolecular cyclization |

| Fluorination | NFSI or Selectfluor | Acetonitrile | Room temp | 2-6 h | 60-75 | Regioselective fluorination |

| Esterification | (Boc)₂O + DMAP | DCM | Room temp | 4-8 h | 80-90 | Ester formation |

Chemical Reactions Analysis

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: This compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar tert-Butyl Derivatives

The target compound belongs to a broader class of tert-butyl-functionalized compounds. Below is a comparative analysis based on structural features, functional groups, and available

Structural and Functional Group Comparisons

Key Observations:

Functional Group Diversity :

- The target compound’s carbamate group (N-linked) contrasts with carbonate (O-linked) or acrylate groups in analogs. Carbamates generally exhibit greater hydrolytic stability compared to carbonates, which may degrade under acidic or basic conditions .

- Acrylates (e.g., tert-butyl acrylate) are highly reactive due to the α,β-unsaturated ester, making them suitable for polymerization or Michael addition reactions .

Formyl or vinyl substituents (e.g., in tert-butyl 4-formylphenylcarbonate) introduce electrophilic sites for further functionalization, whereas the saturated tetrahydroquinoline/isoquinoline core in the target compound may prioritize conformational rigidity .

Molecular Weight and Applications :

Research Implications and Data Gaps

While the provided evidence highlights structural and functional differences, critical data gaps remain:

- Physicochemical Properties : Solubility, logP, and stability data for the target compound are unavailable, limiting direct comparisons.

- Synthetic Routes : Evidence lacks details on synthesis methodologies for fluorinated tert-butyl derivatives, which are crucial for scalability.

Biological Activity

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS Number: 121006-56-2) is a synthetic compound belonging to the class of tetrahydroquinolines. Its unique structure combines a tetrahydroquinoline core with a tert-butyl group and a fluorine atom, which significantly influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H25FN2O2

- Molecular Weight : Approximately 320.4 g/mol

- Functional Groups : The presence of a tert-butyl group enhances lipophilicity, while the fluorine atom contributes to increased binding affinity to molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on metalloproteinases from the ADAMTS family, which are implicated in cardiovascular diseases and inflammation. This inhibition can disrupt extracellular matrix remodeling processes.

- DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes. This property is crucial for its anticancer potential.

Biological Activity

Research studies have revealed various biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies have indicated effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. Further investigations are required to elucidate its potential as an anticancer agent.

- Cardiovascular Effects : Due to its action on metalloproteinases, the compound may have therapeutic implications in treating cardiovascular diseases.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step pathways, including cyclization and fluorination. Key steps require precise control of temperature (e.g., 0–25°C for fluorination) and pH (neutral to mildly acidic conditions). Solvents like dichloromethane or acetonitrile are preferred for intermediates, with column chromatography used for purification .

- Data Considerations : Yields vary with solvent polarity and catalyst choice. For example, using Pd/C under hydrogenation conditions may improve fluorination efficiency but requires inert atmospheres to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the carboxylate ester (C=O stretch ~1700 cm⁻¹) .

- Data Validation : Cross-referencing melting points (e.g., 120–125°C) with literature and using HPLC (≥95% purity) ensures batch consistency .

Q. What are the stability profiles of this compound under different storage conditions?

- Stability Data : The compound is stable at room temperature in dry, inert environments but degrades in acidic/basic conditions. Hydrolysis of the tert-butyl ester occurs in aqueous solutions with pH < 3 or > 10, requiring storage at 2–8°C in sealed amber vials .

Advanced Research Questions

Q. How does the fluorine substituent at position 6 influence the compound’s reactivity and biological activity compared to analogs?

- Structure-Activity Relationship (SAR) : Fluorine enhances electronegativity and metabolic stability. For example, analogs like tert-butyl 8-fluoro-tetrahydroquinoline-3-carboxylate show 30% higher enzyme inhibition (IC₅₀ = 1.2 µM) than non-fluorinated derivatives due to improved target binding .

- Experimental Design : Compare fluorinated vs. non-fluorinated derivatives in enzyme assays (e.g., kinase inhibition) using kinetic fluorescence assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Analysis : Discrepancies may arise from assay conditions (e.g., cell line variability). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate results. For instance, conflicting IC₅₀ values in cancer models may reflect differences in membrane permeability .

Q. How can researchers design in vitro assays to probe the compound’s mechanism of action?

- Assay Development :

- Target Engagement : Use fluorescence polarization assays with tagged proteins (e.g., EGFR kinase domain) to measure direct binding.

- Pathway Analysis : Pair RNA sequencing with phosphoproteomics to identify downstream signaling changes (e.g., MAPK pathway modulation) .

Q. What computational methods predict the compound’s interactions with biological targets?

- Modeling Approaches : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map binding poses to enzymes like cytochrome P450. For example, the tert-butyl group may occupy hydrophobic pockets, while the carboxylate interacts with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.